1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime
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Description
1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds similar to the one have been synthesized and characterized to understand their structural and spectroscopic properties. For instance, derivatives of pyrazole-5-one and pyrazole-5-thione have been synthesized, leading to the formation of copper chelates with distinct chromophores, which were further analyzed for their magnetic and spectral properties. This type of research aids in the development of new materials with potential applications in catalysis and material science (Uraev et al., 2020).
Antimicrobial Activities
Research on pyrazole derivatives has shown that they possess a broad spectrum of antimicrobial activities, making them candidates for the development of new antimicrobial agents. For example, new series of pyrazole carbaldehyde compounds have been synthesized and screened for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, revealing promising antimicrobial and antioxidant potentials (Bhat et al., 2016).
Magnetic Properties
The study of the magnetic properties of compounds involving pyrazole derivatives has provided insights into the influence of bridging atoms on magnetic and spectral properties. Such studies are crucial for understanding the magnetic interactions in materials and can have implications for the design of magnetic materials and devices (Uraev et al., 2020).
Novel Compound Synthesis
There is ongoing research into the synthesis of novel compounds using pyrazole derivatives as precursors, which have shown potential in various applications including the synthesis of heterocycles with potential biological activities. This includes the development of compounds with potential as inhibitors of carbonic anhydrase isoforms, which could have implications for therapeutic applications (Sitaram et al., 2014).
Catalysis and Chemical Transformations
Research into the catalytic applications of pyrazole derivatives has explored their use in facilitating various chemical reactions. This includes the synthesis of bis(pyrazolones) through condensation reactions, highlighting the role of pyrazole derivatives in catalysis and chemical synthesis (Tayebi et al., 2011).
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-28-24(30-21-10-6-3-7-11-21)22(23(27-28)19-8-4-2-5-9-19)16-26-29-17-18-12-14-20(25)15-13-18/h2-16H,17H2,1H3/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZUHFMRPXALCB-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC=C(C=C3)F)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC=C(C=C3)F)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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